molecular formula C17H29NO2S B10963306 N,N-bis(2-methylpropyl)-4-(propan-2-yl)benzenesulfonamide

N,N-bis(2-methylpropyl)-4-(propan-2-yl)benzenesulfonamide

Cat. No.: B10963306
M. Wt: 311.5 g/mol
InChI Key: CVJQOLXWXFEAGM-UHFFFAOYSA-N
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Description

N,N-bis(2-methylpropyl)-4-(propan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound is characterized by its unique structure, which includes two isobutyl groups and an isopropyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-methylpropyl)-4-(propan-2-yl)benzenesulfonamide typically involves the reaction of 4-(propan-2-yl)benzenesulfonyl chloride with N,N-bis(2-methylpropyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-methylpropyl)-4-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N,N-bis(2-methylpropyl)-4-(propan-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-bis(2-methylpropyl)-4-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(propan-2-yl)benzenesulfonamide
  • N,N-diethyl-4-(propan-2-yl)benzenesulfonamide
  • N,N-bis(2-methylpropyl)-4-methylbenzenesulfonamide

Uniqueness

N,N-bis(2-methylpropyl)-4-(propan-2-yl)benzenesulfonamide is unique due to the presence of two isobutyl groups and an isopropyl group, which can influence its chemical reactivity and biological activity. These structural features may enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H29NO2S

Molecular Weight

311.5 g/mol

IUPAC Name

N,N-bis(2-methylpropyl)-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C17H29NO2S/c1-13(2)11-18(12-14(3)4)21(19,20)17-9-7-16(8-10-17)15(5)6/h7-10,13-15H,11-12H2,1-6H3

InChI Key

CVJQOLXWXFEAGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(C)C

Origin of Product

United States

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